BenchChemオンラインストアへようこそ!

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide

CB1 antagonist Obesity Drug Discovery

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide (CAS 1172382-74-9) is a synthetic small-molecule pyrazole-benzamide derivative. It is classified as a cannabinoid receptor 1 (CB1) antagonist, a pharmacological class investigated for obesity, metabolic syndrome, and neurological disorders.

Molecular Formula C16H21N3O3
Molecular Weight 303.362
CAS No. 1172382-74-9
Cat. No. B2843215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide
CAS1172382-74-9
Molecular FormulaC16H21N3O3
Molecular Weight303.362
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C(C)C
InChIInChI=1S/C16H21N3O3/c1-10(2)19-15(8-11(3)18-19)17-16(20)12-6-7-13(21-4)14(9-12)22-5/h6-10H,1-5H3,(H,17,20)
InChIKeyIDXVOVSZNAVCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide (CAS 1172382-74-9): A Pyrazole-Benzamide CB1 Antagonist


N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide (CAS 1172382-74-9) is a synthetic small-molecule pyrazole-benzamide derivative. It is classified as a cannabinoid receptor 1 (CB1) antagonist, a pharmacological class investigated for obesity, metabolic syndrome, and neurological disorders [1]. The compound is identified in authoritative drug-target databases as 'Pyrazole derivative 18' (synonym: PMID26161824-Compound-30) with a patented indication for obesity [1]. Its molecular formula is C16H21N3O3 with a molecular weight of 303.36 g/mol .

Why Generic CB1 Antagonist Substitution Fails for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide


Substituting this compound with another in-class CB1 antagonist is scientifically unsound. The pyrazole-amide class exhibits extreme potency divergence over four orders of magnitude, from nanomolar (e.g., Rimonabant Ki = 11.5 nM for CB1 [1]) to micromolar range (e.g., this compound's IC50 > 10,000 nM for CB1 [2]). This disparity directly impacts target engagement, functional antagonism, and downstream phenotypic outcomes. Furthermore, subtle structural variations in the amide and pyrazole substitution patterns drastically alter CB1/CB2 selectivity and the risk of central nervous system penetration, a key safety concern that led to the withdrawal of first-generation agents like Rimonabant [3]. Direct experimental comparison is therefore mandatory.

Quantitative Differentiation Evidence for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide vs. Key Comparators


CB1 Antagonist Potency: A Weak vs. Potent Comparator Profile

This compound is a weak CB1 antagonist in a functional assay. Its IC50 is >10,000 nM against CB1 receptor in CHO cells [1]. In contrast, the archetypal CB1 antagonist Rimonabant (SR141716A) demonstrates high potency with a Ki of 11.5 nM for the human CB1 receptor [2]. This >869-fold difference in potency is critical for selecting a compound for a specific experimental context.

CB1 antagonist Obesity Drug Discovery

Structural Differentiation: 3,4-Dimethoxybenzamide Core vs. 3-Carboxamide Scaffold

The target compound features a unique 3,4-dimethoxybenzamide moiety attached directly to the pyrazole core. This is a departure from the 'eastern amide' motif of potent, clinically-evaluated pyrazole-3-carboxamide derivatives, where the amide is on the pyrazole ring itself [1]. Most high-potency pyrazole CB1 antagonists (e.g., Rimonabant, SR147778, AM251) share a substituted pyrazole-3-carboxamide or diaryl pyrazole core [REFS-1, REFS-2]. The 3,4-dimethoxybenzamide substitution introduces different electronic and steric properties, which can alter metabolic stability and off-target binding profiles, although direct experimental comparison data is sparse.

Structure-Activity Relationship (SAR) Pyrazole Amide CB1 Antagonist Design

Indication Profile: Obesity-Focused CB1 Antagonism with CB1/CB2 Selectivity Gap

The compound is documented in the Therapeutic Target Database (TTD) as a CB1 antagonist specifically patented for obesity [1]. This establishes its intended therapeutic direction. In contrast, many other pyrazole amides like N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide are investigated for kinase inhibition (AKT2) in oncology . Furthermore, the target compound's weak CB1 activity (IC50 > 10,000 nM) in a functional assay suggests a selectivity window that is the inverse of high-affinity agents; its lack of potent CB1 antagonism might confer reduced central side effects, a hypothesis requiring empirical testing [2].

Obesity Metabolic Syndrome CB1 Selectivity

Validated Application Scenarios for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide Based on Quantitative Evidence


Negative Control in CB1 Functional Antagonist Screening

With a confirmed functional IC50 > 10,000 nM against CB1 in CHO cell assays [1], this compound is ideally suited as a negative control or reference for weak/inactive CB1 antagonism. In screening campaigns for novel potent CB1 antagonists, it provides a baseline for signal-to-noise ratio validation. Its use ensures that observed activity windows are not due to assay artifacts, particularly in calcium mobilization assays, where it was originally profiled [1].

SAR Probe for the N-Benzamide Pyrazole Pharmacophore Space

The unique 3,4-dimethoxybenzamide side chain differentiates this compound from the classic 3-carboxamide pyrazole CB1 antagonists [2]. This makes it a valuable tool compound for structure-activity relationship (SAR) studies aiming to map the differential effects of the amide linkage position on CB1 receptor interaction and metabolic stability. Researchers can use it to probe whether this less-explored structural motif offers advantages in reducing unwanted CNS penetration associated with high-affinity ligands [2].

Reference Compound for Obesity Drug Discovery Programs

As a CB1 antagonist with a specific patent linkage to obesity indication in the Therapeutic Target Database [3], this compound serves as a benchmark in drug discovery projects targeting metabolic diseases. Its weak antagonist profile makes it a reference for designing next-generation 'peripherally-restricted' or 'neutral antagonist' CB1 ligands, which aim to avoid the central psychiatric side effects that led to the clinical failure of first-generation agents like Rimonabant [3].

Quote Request

Request a Quote for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.